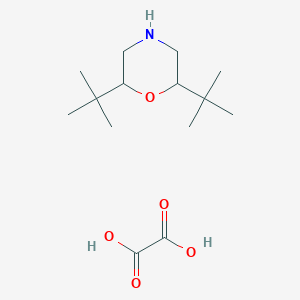

2,6-Di-tert-butylmorpholine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

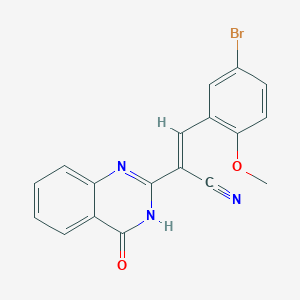

2,6-Di-tert-butylmorpholine oxalate is a chemical compound with the molecular formula C14H27NO5 and a molecular weight of 289.37 . It is used for medicinal purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C14H27NO5 and a molecular weight of 289.37 .Aplicaciones Científicas De Investigación

Environmental Occurrence and Toxicity

Synthetic phenolic antioxidants (SPAs), including structures similar to 2,6-Di-tert-butylmorpholine oxalate, have been widely used in industrial and commercial products to prevent oxidative reactions. Studies have detected SPAs in various environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. These compounds, including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been observed in human tissues and fluids. Their presence raises concerns about potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, emphasizing the need for research into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Soil Interaction and Environmental Behavior

The interaction of phenoxy herbicides with soil, organic matter, and minerals has been extensively reviewed, providing insight into the environmental behavior of compounds like this compound. This research highlights the complexity of soil interactions, the role of organic matter and iron oxides as significant sorbents, and the limitations in understanding the full scope of these interactions. It underscores the importance of further investigation into the contamination, environmental behaviors, and toxicity of novel compounds (Werner, Garratt, & Pigott, 2012).

Energy Storage Materials

Transition metal oxalates, including those related to this compound, have garnered interest as potential energy storage materials. These materials offer the possibility of acting as a carbon sink, contributing to the development of sustainable energy storage technologies. Research into transition metal oxalates for use in devices like lithium-ion batteries and supercapacitors suggests these materials have performances comparable to, or sometimes better than, their equivalent oxides. However, the mechanisms of electrochemical reactions and the improvement of performance through elemental substitution and integration with carbon-based materials need further exploration (Yeoh, Armer, & Lowe, 2018).

Therapeutic Interventions and Oxidative Stress

The potential therapeutic interventions for conditions like hyperoxaluria, which involves oxidative stress induced by excessive oxalate production, highlight the relevance of understanding compounds like this compound in biomedical research. Strategies targeting oxidative stress, involving antioxidants and free radical scavengers, suggest a pathway for treating conditions associated with calcium oxalate deposition. This approach emphasizes the need for comprehensive studies on the oxidative stress response and the development of targeted interventions (Joshi & Khan, 2019).

Propiedades

IUPAC Name |

2,6-ditert-butylmorpholine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO.C2H2O4/c1-11(2,3)9-7-13-8-10(14-9)12(4,5)6;3-1(4)2(5)6/h9-10,13H,7-8H2,1-6H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBPRPDMAFWHBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNCC(O1)C(C)(C)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2930515.png)

![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2930519.png)

![5-((4-(Trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2930521.png)

![(2-Bromo-4-chloropyridin-3-yl)-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2930523.png)

![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 8-methoxy-2-oxochromene-3-carboxylate](/img/structure/B2930526.png)

![N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2930530.png)